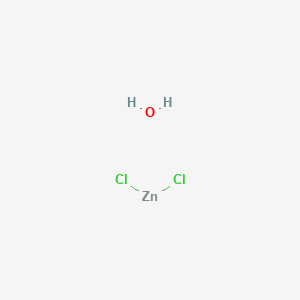

Zinc chloride hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Zinc chloride hydrate is a useful research compound. Its molecular formula is Cl2H2OZn and its molecular weight is 154.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Zinc chloride hydrate (ZnCl₂·nH₂O) is a compound that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and implications in different fields, including medicine and agriculture.

Overview of this compound

This compound is a versatile compound used in pharmaceuticals, agriculture, and industrial applications. It exists in several hydrated forms, with the most common being the dihydrate (ZnCl₂·2H₂O) and the hexahydrate (ZnCl₂·6H₂O). The biological activity of zinc chloride is primarily attributed to the zinc ion (Zn²⁺), which is essential for numerous physiological functions.

1. Catalytic and Structural Roles:

Zinc ions are integral to over 3000 human proteins, serving as structural components in enzymes and transcription factors. They play a crucial role in catalytic activities, particularly in enzymes like superoxide dismutase, which protects cells from oxidative damage .

2. Immune Function:

Zinc is vital for maintaining immune system integrity. It enhances the activity of T-helper cells and promotes the production of antibodies. Zinc deficiency can lead to impaired immune responses, increasing susceptibility to infections .

3. Antioxidant Properties:

Zinc exhibits cytoprotective effects against reactive oxygen species (ROS), reducing apoptosis mediated by oxidative stress. This action is partly through the up-regulation of metallothioneins, which bind to heavy metals and protect against oxidative damage .

4. Gastrointestinal Health:

In patients with diarrhea, zinc supplementation has been shown to restore mucosal barrier integrity and enhance enterocyte brush-border enzyme activity. It also stimulates the production of circulating lymphocytes against intestinal pathogens .

Case Study 1: Zinc Chloride in Dermatology

A study investigated zinc(II) complexes with amino acids for potential dermatological applications. The research demonstrated that these complexes exhibited significant antibacterial activity against various skin pathogens, highlighting zinc's role in skin health and wound healing .

Case Study 2: Agricultural Impacts

Research on the effects of dietary zinc chloride on the common moth Spodoptera litura showed that low concentrations promoted reproduction, while higher levels negatively impacted survival rates and prolonged developmental periods. This indicates that the form and concentration of zinc are crucial in ecological contexts .

Table 1: Biological Functions of Zinc Ions

| Biological Function | Description |

|---|---|

| Enzymatic Activity | Acts as a cofactor for over 300 enzymes |

| Immune System Regulation | Enhances T-cell function and antibody production |

| Antioxidant Defense | Protects cells from oxidative stress through metallothionein up-regulation |

| Gastrointestinal Health | Restores mucosal integrity and enhances enzyme activity in intestinal cells |

Table 2: Effects of Zinc Chloride on Spodoptera litura

| Zinc Chloride Concentration (mg/kg) | Reproductive Rate | Preadult Survival Rate | Developmental Period |

|---|---|---|---|

| 50 | Increased | High | Normal |

| 100 | Moderate | Decreased | Prolonged |

| 200 | Decreased | Low | Significantly Prolonged |

Propriétés

IUPAC Name |

dichlorozinc;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.H2O.Zn/h2*1H;1H2;/q;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSMNMOHKSNOKO-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Zn]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H2OZn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21351-91-7 |

Source

|

| Record name | Zinc chloride (ZnCl2), hydrate (2:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21351-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

154.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29604-34-0 |

Source

|

| Record name | Zinc chloride (ZnCl2), hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29604-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.